molecular formula C8H4Na2O4 B159254 Disodium terephthalate CAS No. 10028-70-3

Disodium terephthalate

Cat. No. B159254
CAS RN: 10028-70-3
M. Wt: 210.09 g/mol
InChI Key: VIQSRHWJEKERKR-UHFFFAOYSA-L
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Patent
US04457814

Procedure details

An aqueous solution of 2 (wt)% sodium sulfate, approximately 0.14 moles/liter of water, was used as the pH neutral anolyte. The catholyte consisted of water, terephthalic acid, and sodium hydroxide. The cathode was mercury. The terephthalic acid reacted with the sodium hydroxide to form disodium terephthalate. The pH at the beginning of the electrochemical reaction was 7.2. As the reaction progressed, the pH increased to 12.9 at the end of the electrolysis. No attempt was made to maintain a neutral pH. Results are in Table I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four
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Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+:6].[Na+].[C:8]([OH:19])(=[O:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>[Hg].O>[C:8]([O-:19])(=[O:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13]([O-:15])=[O:14])=[CH:11][CH:10]=1.[Na+:6].[Na+:6] |f:0.1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.